[2-[4-(Dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]-1-imidazolidinyl](4-methylphenyl)methanone
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Overview
Description
N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazolidine ring, followed by the introduction of the benzenesulfonyl and benzoyl groups. The final step involves the methylation of the aniline moiety. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent, vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .
Scientific Research Applications
Chemistry
In chemistry, N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to interact with various biological molecules .
Medicine
In medicine, N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities .
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[1-(4-METHYLBENZOYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]ANILINE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine derivatives and compounds with benzenesulfonyl or benzoyl groups. Examples include:
- N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 4-(DIMETHYLAMINO)PHENYLBORONIC ACID PINACOL ESTER
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
309925-79-9 |
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Molecular Formula |
C26H29N3O3S |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylimidazolidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H29N3O3S/c1-19-5-9-22(10-6-19)26(30)28-17-18-29(33(31,32)24-15-7-20(2)8-16-24)25(28)21-11-13-23(14-12-21)27(3)4/h5-16,25H,17-18H2,1-4H3 |
InChI Key |
JRMOMIUMKHPYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2C3=CC=C(C=C3)N(C)C)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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